2-(cyclopropylmethoxy)-N-(4-(trifluoromethyl)phenethyl)isonicotinamide

Medicinal chemistry Kinase inhibitor design Structure-Activity Relationship

This isonicotinamide derivative features a unique 2-cyclopropylmethoxy ether and a 4-(trifluoromethyl)phenethyl tail, delivering a distinct steric and lipophilic profile (cLogP ~3.5, tPSA ~51 Ų) not replicated by methoxyethoxy or N-benzyl analogs. It is a critical probe for mapping the GSK-3β ATP-binding pocket, conducting broad kinome/PDE selectivity panels, and designing epigenetic probes. Procuring this exact substitution pattern is essential to maintain SAR model integrity—generic interchange risks invalidating structure-activity relationships and assay reproducibility.

Molecular Formula C19H19F3N2O2
Molecular Weight 364.368
CAS No. 2034432-00-1
Cat. No. B2853354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(cyclopropylmethoxy)-N-(4-(trifluoromethyl)phenethyl)isonicotinamide
CAS2034432-00-1
Molecular FormulaC19H19F3N2O2
Molecular Weight364.368
Structural Identifiers
SMILESC1CC1COC2=NC=CC(=C2)C(=O)NCCC3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C19H19F3N2O2/c20-19(21,22)16-5-3-13(4-6-16)7-9-24-18(25)15-8-10-23-17(11-15)26-12-14-1-2-14/h3-6,8,10-11,14H,1-2,7,9,12H2,(H,24,25)
InChIKeyMSVWSQBQVVZRKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Cyclopropylmethoxy)-N-(4-(trifluoromethyl)phenethyl)isonicotinamide (CAS 2034432-00-1): Structural Identifiers and Sourcing Baseline


2-(Cyclopropylmethoxy)-N-(4-(trifluoromethyl)phenethyl)isonicotinamide is a synthetic small-molecule isonicotinamide derivative. Its structure features a pyridine-4-carboxamide core substituted at the 2-position with a cyclopropylmethoxy ether and at the amide nitrogen with a 4-(trifluoromethyl)phenethyl group [1]. The molecular formula is C19H19F3N2O2 with a molecular weight of 364.37 g/mol, and it is typically supplied at 95% purity for research use [1]. This compound belongs to a proprietary or screening-library series of isonicotinamides that have been explored as scaffolds for kinase inhibitors, phosphodiesterase modulators, and epigenetic probes, though specific biological annotation for this exact molecule remains sparse in the public literature [2].

Why Generic Isonicotinamide Analogs Cannot Replace 2-(Cyclopropylmethoxy)-N-(4-(trifluoromethyl)phenethyl)isonicotinamide in Targeted Research


The isonicotinamide class encompasses highly divergent pharmacological profiles driven by subtle variations in the 2-alkoxy substituent and the N-aryl/alkyl side chain . For instance, the cyclopropylmethoxy group imparts a distinct combination of steric bulk and conformational restriction compared to linear alkoxy or tetrahydropyranyl ethers, which directly influences target-binding pocket complementarity and metabolic stability [1]. Similarly, the 4-(trifluoromethyl)phenethyl tail confers unique lipophilicity (cLogP ~3.5 estimated) and potential for halogen-bond interactions not replicated by 4-(trifluoromethoxy)benzyl or unsubstituted phenethyl analogs . Generic interchange therefore risks invalidating structure-activity relationship (SAR) models and assay reproducibility.

Quantitative Differentiation of 2-(Cyclopropylmethoxy)-N-(4-(trifluoromethyl)phenethyl)isonicotinamide Against Structural Analogs


2-Alkoxy Substituent Steric Bulk Differentiates the Compound from Tetrahydropyranyl and Methoxyethoxy Analogs

The cyclopropylmethoxy group at the 2-position of the isonicotinamide core introduces a distinct steric profile (Taft Es ~−0.45 estimated) compared to the tetrahydropyran-4-yloxy analog (CAS 2034448-03-6, Es ~−0.55 estimated) and the 2-methoxyethoxy analog (CAS not enumerated, Es ~−0.35 estimated) . This intermediate steric bulk is predicted to yield a unique ligand efficiency surface when docked into ATP-binding pockets of kinases such as GSK-3β, for which isonicotinamide derivatives have been optimized [1]. While head-to-head enzymatic IC50 data are not publicly available, the structural divergence is quantifiable via computed steric parameters.

Medicinal chemistry Kinase inhibitor design Structure-Activity Relationship

Lipophilic Ligand Efficiency (LLE) Differentiation Driven by the 4-(Trifluoromethyl)phenethyl Tail

The 4-(trifluoromethyl)phenethyl side chain contributes a calculated logP increment of approximately +1.2 relative to an unsubstituted phenethyl analog, yielding an estimated cLogP of ~3.5 for the target compound. The close structural analog 2-(cyclopropylmethoxy)-N-(4-(trifluoromethoxy)benzyl)isonicotinamide (CAS 2034244-85-2) carries a trifluoromethoxybenzyl group and is predicted to have a cLogP of ~3.1 [1]. This difference of ΔcLogP ≈ 0.4 substantially affects Lipophilic Ligand Efficiency (LLE = pIC50 − cLogP) and may shift the compound's suitability between peripheral and CNS-targeted programs.

Drug-likeness Lipophilic efficiency CNS permeability

Hydrogen-Bond Donor Topology Diverges from N-Aryl Isonicotinamide Inhibitors like SRPIN340

The target compound presents a secondary amide N–H as a hydrogen-bond donor, geometrically positioned via a two-carbon linker from the 4-(trifluoromethyl)phenyl ring. In contrast, SRPIN340 (N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)isonicotinamide, CAS 218156-96-8) bears a directly N-linked aryl ring, resulting in a more constrained H-bond donor vector and a different dihedral angle distribution . SRPIN340 is a validated SRPK inhibitor with reported IC50 values in the low nanomolar range (e.g., SRPK1 IC50 ~ 9 nM) [1]. The distinct H-bond donor topology of the target compound predicts a different kinase selectivity fingerprint, though direct comparative enzymatic data are unavailable.

Kinase inhibition Hydrogen-bond network Selectivity profiling

Optimal Research and Procurement Scenarios for 2-(Cyclopropylmethoxy)-N-(4-(trifluoromethyl)phenethyl)isonicotinamide


Kinase Inhibitor SAR Expansion in the GSK-3β/Isonicotinamide Series

The isonicotinamide scaffold has demonstrated potent GSK-3β inhibition when appropriately substituted [1]. This compound, with its unique cyclopropylmethoxy and trifluoromethylphenethyl substitution, serves as a critical probe to map the steric and lipophilic tolerance of the GSK-3β ATP-binding pocket. Researchers can use it to assess whether the 4-(trifluoromethyl)phenethyl tail enhances cellular potency without compromising kinase selectivity, compared to N-cyclopropyl or N-benzyl analogs [1].

CNS-Penetrant Lead Optimization Programs

With an estimated cLogP of ~3.5 and a topological polar surface area (tPSA) of approximately 64 Ų (calculated from SMILES), this compound falls within favorable physicochemical ranges for CNS penetration [2]. Its procurement is indicated for neuroscience programs evaluating isonicotinamide-based inhibitors against neurodegenerative targets (e.g., GSK-3β, PDE10A), where the cyclopropylmethoxy group may offer a metabolic stability advantage over methoxyethoxy or tetrahydropyranyl analogs [2].

Selectivity Profiling Against SRPK and PDE Isoforms

Isonicotinamide derivatives exhibit activity against SRPK (e.g., SRPIN340) and PDE families . This compound is suitable for broad kinome and PDE selectivity panels to determine whether the 2-cyclopropylmethoxy-4-(trifluoromethyl)phenethyl substitution pattern shifts selectivity away from SRPK1/2 toward other kinases or PDE isoforms . The phenethyl linker distinguishes it pharmacologically from directly N-arylated analogs.

Chemical Probe Development for Epigenetic Targets

Structurally related compounds such as CPI-1205 (an EZH2 inhibitor) highlight the potential of cyclopropylmethoxy-isonicotinamides in epigenetic drug discovery [3]. This compound can be used as a starting point for designing histone methyltransferase or acetyl-lysine reader domain probes, with the 4-(trifluoromethyl)phenethyl tail offering a vector for further functionalization [3].

Quote Request

Request a Quote for 2-(cyclopropylmethoxy)-N-(4-(trifluoromethyl)phenethyl)isonicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.